molecular formula C8H6F3NO2 B2804214 4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid CAS No. 2248291-63-4

4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid

Cat. No.: B2804214
CAS No.: 2248291-63-4
M. Wt: 205.136
InChI Key: RMEQVDMXHTZHDG-UHFFFAOYSA-N
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Description

4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid is an aromatic compound that contains both amino and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the use of m-trifluoromethyl fluorobenzene as a starting material. The synthetic route typically includes steps such as bromination, cyano group replacement, and aminolysis substitution . The reaction conditions often involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process generally involves fewer steps and the use of readily available raw materials. The total yield of the product can reach up to 75%, with high purity levels exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of fluorine and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines.

Scientific Research Applications

4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

4-amino-2-(difluoromethyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-5-1-4(8(13)14)3(7(10)11)2-6(5)12/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEQVDMXHTZHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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